4-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
Thiazolo[5,4-d]thiazole is a type of heterocyclic compound that has been used in the synthesis of various materials . It has been used as a building block in the synthesis of conjugated microporous polymers (CMPs), which have emerged as multifaceted photocatalysts . These CMPs have properties that can be precisely tuned at the molecular level .
Synthesis Analysis
Thiazolo[5,4-d]thiazole has been synthesized and used as a cross-linker to modify poly(4-vinyl benzylchloride) microparticles (PVBC-MPs) thanks to its superior interaction with 4-vinyl benzyl chloride monomer containing an active –Cl atom . PVBC spherical microparticles were successfully synthesized by the suspension polymerization method .Molecular Structure Analysis
Thiazolo[5,4-d]thiazole is an electron-deficient compound that has been used as a linkage in the synthesis of heteroatom-doped conjugated polymers . These polymers have a tunable bandgap and have been synthesized using pillararenes as the electron-rich C2 symmetric nodes .Chemical Reactions Analysis
Thiazolo[5,4-d]thiazole has been used in the synthesis of conjugated microporous polymers (CMPs) for green light-driven selective aerobic oxidation of amines . The CMPs were constructed via a solvothermal process .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[5,4-d]thiazole can vary depending on its use and the other compounds it is combined with. For example, when used as a linkage in the synthesis of heteroatom-doped conjugated polymers, these polymers have a tunable bandgap .Scientific Research Applications
Enzyme Inhibition
Compounds structurally related to 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide have been synthesized and studied for their biochemical properties, particularly as enzyme inhibitors. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been explored as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in the kynurenine pathway of tryptophan degradation, which has relevance in neurodegenerative disorders (S. Röver et al., 1997).
Anticancer Activity
Several derivatives of benzenesulfonamide have been evaluated for their anticancer activity. For example, fluoropyrazolesulfonylurea and thiourea derivatives have been prepared as potential antidiabetic agents, showing significant antidiabetic activity and suggesting a potential for further exploration as anticancer agents due to their ability to influence cellular signaling pathways (H. Faidallah et al., 2016).
Diagnostic and Therapeutic Agents
Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized and found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. These compounds, and their radiolabeled versions, offer potential as imaging agents for studying PBR expression in diseases like Alzheimer's and Parkinson's (C. Fookes et al., 2008).
Sensing and Detection Applications
Reaction-based fluorescent probes incorporating benzenesulfonamide have been designed for the selective discrimination of thiophenols over aliphatic thiols, demonstrating applications in environmental and biological sciences for the detection of toxic substances and biologically active molecules (Z. Wang et al., 2012).
Future Directions
The use of thiazolo[5,4-d]thiazole in the synthesis of conjugated microporous polymers (CMPs) suggests potential future directions in the field of photocatalysis . These CMPs have shown remarkable photocatalytic performance in converting a wealth of primary and secondary amines to corresponding imines with molecular oxygen (O2) over CMPs .
Properties
IUPAC Name |
4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3O2S2/c20-15-8-7-13(10-14(15)19(21,22)23)30(27,28)26-12-5-3-11(4-6-12)17-25-16-2-1-9-24-18(16)29-17/h1-10,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITYLDDYNSIDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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